2-cyano-N-(3,5-dichlorophenyl)acetamide
Overview
Description
Synthesis Analysis
The synthesis of 2-cyano-N-(3,5-dichlorophenyl)acetamide and related compounds involves complex chemical reactions. Studies have demonstrated various synthesis methods, including the Gewald reaction which is used for preparing 3-acetyl-2-aminothiophenes from cyanoacetone, indicating a method for generating related compounds (Eller & Holzer, 2006).
Molecular Structure Analysis
Molecular structure analysis using techniques like X-ray crystallography and spectroscopic methods has revealed detailed insights into the compound's geometry. The structure of 2-cyano-N-(3,5-dichlorophenyl)acetamide is closely related to that of N-(3,5-dichlorophenyl)acetamide, showing a planar molecular skeleton stabilized by N—H⋯O and N—H⋯Cl intermolecular hydrogen bonds (Gowda, Foro, & Fuess, 2008).
Chemical Reactions and Properties
Research on 2-cyano-N-(3,5-dichlorophenyl)acetamide and similar compounds has explored their reactivity and interaction with other chemicals. For instance, the reaction of certain cyanoacetamide derivatives under specific conditions has been studied to understand their cyclization properties and potential for forming new compounds (Nguyen et al., 2016).
Physical Properties Analysis
Investigations into the physical properties of 2-cyano-N-(3,5-dichlorophenyl)acetamide reveal important characteristics like conformation and hydrogen bonding patterns. These properties significantly influence the compound's behavior and stability in various environments (Gowda et al., 2007).
Chemical Properties Analysis
The chemical properties of 2-cyano-N-(3,5-dichlorophenyl)acetamide, such as its reactivity towards electrophilic and nucleophilic attacks, have been studied using quantum chemical calculations. These studies provide insights into the electronic structure, charge distribution, and potential applications of the compound (Choudhary et al., 2014).
Scientific Research Applications
Synthetic Chemistry
- N-cyanoacetamide derivatives, including “2-cyano-N-(3,5-dichlorophenyl)acetamide”, are considered one of the most important precursors for heterocyclic synthesis .
- They are extensively used as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
- The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
- The synthesis of cyanoacetamide derivatives can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .
- For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature afforded the target N-substituted cyanoacetamide compounds .
Biochemistry
- Many derivatives of cyanoacetamide have diverse biological activities, which have drawn the attention of biochemists .
- The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .
Formation of Biologically Active Compounds
- Cyanoacetylation of amines, including “2-cyano-N-(3,5-dichlorophenyl)acetamide”, has been used in the formation of biologically active compounds .
- The chemical reactivity of N-cyanoacetamides allows them to obtain novel heterocyclic moieties that are biologically active .
- For example, treatment of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide with active methylene reagents afforded the respective 2-oxopyridine derivatives . The reaction took place via 1,3-dinucleophilic attack by the active methylene reagent on the acetamido 1,3-bielectrophilic moiety of the starting compound .
Pharmaceutical Industry
- N-cyanoacetamides, including “2-cyano-N-(3,5-dichlorophenyl)acetamide”, are known to have diverse biological activities . This has drawn the attention of the pharmaceutical industry .
- The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .
Material Science
Safety And Hazards
The safety information for “2-cyano-N-(3,5-dichlorophenyl)acetamide” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
properties
IUPAC Name |
2-cyano-N-(3,5-dichlorophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c10-6-3-7(11)5-8(4-6)13-9(14)1-2-12/h3-5H,1H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQBJFTZFREUNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353253 | |
Record name | 2-cyano-N-(3,5-dichlorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(3,5-dichlorophenyl)acetamide | |
CAS RN |
63035-00-7 | |
Record name | 2-Cyano-N-(3,5-dichlorophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63035-00-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-cyano-N-(3,5-dichlorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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